N-(2,5-dimethylbenzyl)ethane-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2,5-dimethylbenzyl)ethane-1,2-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: : While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2,5-dimethylbenzyl)ethane-1,2-diamine can undergo oxidation reactions, particularly at the amine groups, forming corresponding or under strong oxidizing conditions.
Reduction: The compound can be reduced to form or depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic medium.
Reduction: Reagents such as or .
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethylbenzyl)ethane-1,2-diamine is used extensively in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylbenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylbenzyl)ethane-1,2-diamine
- N-(3,5-dimethylbenzyl)ethane-1,2-diamine
- N-(2,6-dimethylbenzyl)ethane-1,2-diamine
Uniqueness: : N-(2,5-dimethylbenzyl)ethane-1,2-diamine is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .
Properties
IUPAC Name |
N'-[(2,5-dimethylphenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-3-4-10(2)11(7-9)8-13-6-5-12/h3-4,7,13H,5-6,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGBKPGLDADBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608594 | |
Record name | N~1~-[(2,5-Dimethylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953072-19-0 | |
Record name | N1-[(2,5-Dimethylphenyl)methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953072-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-[(2,5-Dimethylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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